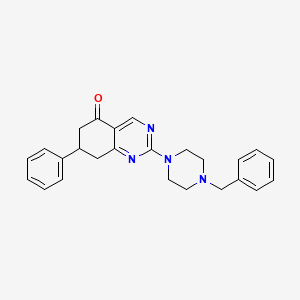![molecular formula C20H22ClN3O3 B4417224 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4417224.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as ACPA, is a synthetic compound that has been widely used in scientific research due to its potential as a therapeutic agent. ACPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
The exact mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to act on the endocannabinoid system, a complex signaling system in the body that plays a role in regulating various physiological processes such as pain, inflammation, and mood. This compound is a selective agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. By activating CB1 receptors, this compound may modulate the activity of various neurotransmitters and other signaling molecules, leading to its observed effects on pain, inflammation, and neurodegeneration.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has been shown to reduce pain in animal models of pain, and may have potential as a treatment for chronic pain conditions. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis. In addition, this compound has been studied for its potential neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has several advantages as a tool for scientific research, including its selectivity for CB1 receptors and its potential as a therapeutic agent for various conditions. However, there are also limitations to its use in lab experiments, including its relatively low potency compared to other CB1 agonists and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide, including further studies of its mechanism of action and its potential therapeutic applications. In addition, there is a need for more studies on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models. Finally, there is a need for the development of more potent and selective CB1 agonists that can be used as tools for scientific research and as potential therapeutic agents.
科学的研究の応用
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been used in a wide range of scientific research applications, including studies of pain, inflammation, and neurodegenerative diseases. This compound has been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain conditions. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis. This compound has also been studied for its potential neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-15(25)23-10-12-24(13-11-23)17-8-6-16(7-9-17)22-20(26)14-27-19-5-3-2-4-18(19)21/h2-9H,10-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNUJBMHLHJKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4417142.png)
![2-[4-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4417158.png)
![N-(2-methylcyclohexyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4417161.png)
![4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4417167.png)
![2-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4417181.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4417188.png)

![6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4417196.png)
![5-(2,4-dichlorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4417202.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4417214.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B4417232.png)
![N'-(3-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4417236.png)